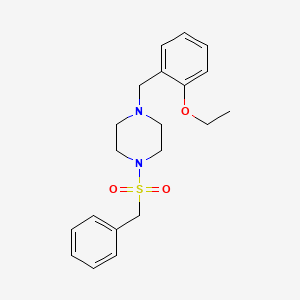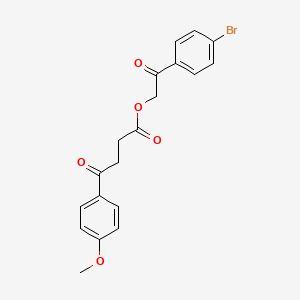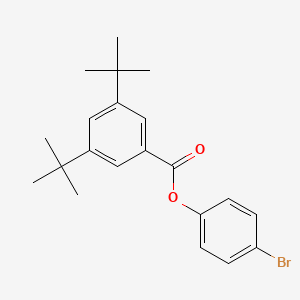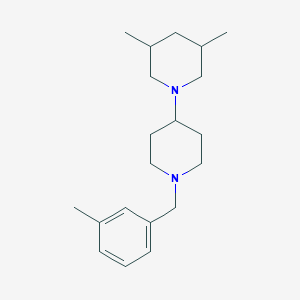![molecular formula C15H18N2O5 B10886919 2-oxopropyl N-[(4-methylphenyl)carbonyl]glycylglycinate](/img/structure/B10886919.png)
2-oxopropyl N-[(4-methylphenyl)carbonyl]glycylglycinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-oxopropyl N-[(4-methylphenyl)carbonyl]glycylglycinate is a chemical compound with the molecular formula C15H18N2O5 and a molecular weight of 306.31 g/mol . This compound is known for its unique structure, which includes an oxopropyl group, a methylphenyl carbonyl group, and a glycylglycinate moiety. It has a predicted boiling point of 569.8±50.0 °C and a density of 1.217±0.06 g/cm³ .
Preparation Methods
The synthesis of 2-oxopropyl N-[(4-methylphenyl)carbonyl]glycylglycinate involves several steps. The synthetic route typically starts with the preparation of the oxopropyl group, followed by the introduction of the methylphenyl carbonyl group and the glycylglycinate moiety. The reaction conditions often include the use of specific catalysts and solvents to facilitate the reactions. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2-oxopropyl N-[(4-methylphenyl)carbonyl]glycylglycinate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential interactions with biological molecules and its effects on cellular processes. In medicine, it is investigated for its potential therapeutic properties, including its ability to modulate specific biochemical pathways. In industry, it is used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 2-oxopropyl N-[(4-methylphenyl)carbonyl]glycylglycinate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
2-oxopropyl N-[(4-methylphenyl)carbonyl]glycylglycinate can be compared with other similar compounds, such as other oxopropyl derivatives and glycylglycinate derivatives. These compounds share some structural similarities but differ in their specific functional groups and overall molecular structure. The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties .
Properties
Molecular Formula |
C15H18N2O5 |
|---|---|
Molecular Weight |
306.31 g/mol |
IUPAC Name |
2-oxopropyl 2-[[2-[(4-methylbenzoyl)amino]acetyl]amino]acetate |
InChI |
InChI=1S/C15H18N2O5/c1-10-3-5-12(6-4-10)15(21)17-7-13(19)16-8-14(20)22-9-11(2)18/h3-6H,7-9H2,1-2H3,(H,16,19)(H,17,21) |
InChI Key |
VIPWQPUHTZVKHK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCC(=O)NCC(=O)OCC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(E)-(2-carbamoylhydrazinylidene)methyl]phenyl 4-methoxybenzoate](/img/structure/B10886844.png)
![3,6-dimethyl-N-(3-methylphenyl)-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10886849.png)
![1-[(4-Fluorophenyl)sulfonyl]-4-(3-phenoxybenzyl)piperazine](/img/structure/B10886856.png)

![N'-{(E)-[5-(3-chlorophenyl)furan-2-yl]methylidene}-2-methoxy-4-methylbenzohydrazide](/img/structure/B10886863.png)
methanone](/img/structure/B10886872.png)



![sulfonyldibenzene-4,1-diyl bis[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate]](/img/structure/B10886893.png)
![1-[1-(4-Fluorobenzyl)piperidin-4-yl]azepane](/img/structure/B10886895.png)

![N-[4-(acetylamino)phenyl]-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]butanamide](/img/structure/B10886918.png)

